N-(3-Carboxypropanoyl)-L-leucine

CAS No.: 65416-56-0

Cat. No.: VC18943979

Molecular Formula: C10H17NO5

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65416-56-0 |

|---|---|

| Molecular Formula | C10H17NO5 |

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | (2S)-2-(3-carboxypropanoylamino)-4-methylpentanoic acid |

| Standard InChI | InChI=1S/C10H17NO5/c1-6(2)5-7(10(15)16)11-8(12)3-4-9(13)14/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1 |

| Standard InChI Key | NEOQZHHRAAELEV-ZETCQYMHSA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC(=O)CCC(=O)O |

| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)CCC(=O)O |

Introduction

Chemical Identity and Nomenclature

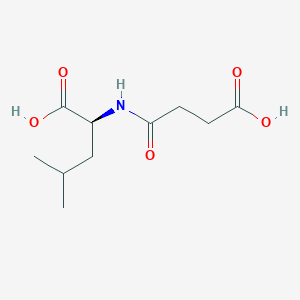

N-(3-Carboxypropanoyl)-L-leucine is systematically named as (2S)-2-(3-carboxypropanoylamino)-4-methylpentanoic acid, reflecting its stereochemistry and functional groups. The compound is cataloged under multiple synonyms, including CHEMBL309782, SCHEMBL4572561, and ZINC3175561, across chemical databases . These identifiers facilitate cross-referencing in pharmacological and synthetic chemistry research.

Structural Descriptors

The compound’s canonical SMILES notation, , encodes its branched alkyl chain, carboxylate groups, and chiral center at the second carbon of the leucine backbone . The InChIKey provides a standardized representation for database searches, ensuring unambiguous identification .

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 231.25 g/mol |

| SMILES | CC(C)CC@@HNC(=O)CCC(=O)O |

| InChIKey | NEOQZHHRAAELEV-ZETCQYMHSA-N |

| PubChem Compound ID | Not Available |

Structural and Stereochemical Analysis

Molecular Architecture

The molecule comprises a leucine residue (4-methylpentanoic acid) acylated at the α-amino group with a 3-carboxypropanoyl moiety. The L-configuration of the leucine backbone is critical for potential interactions with biological targets, as enantiomeric specificity often dictates pharmacological activity . The 3-carboxypropanoyl group introduces two carboxylate functionalities, enhancing the compound’s polarity and potential for ionic interactions.

Conformational Flexibility

Physicochemical Properties

Polarity and Solubility

With three ionizable groups (two carboxylates and one amine), N-(3-Carboxypropanoyl)-L-leucine exhibits high polarity, rendering it soluble in aqueous environments at physiological pH. The pKa values of its functional groups remain uncharacterized, though computational models predict deprotonation of carboxylates (pKa ≈ 2–4) and protonation of the amine (pKa ≈ 9–10) under standard conditions.

Stability and Reactivity

The compound’s stability is influenced by its ester and amide linkages. Hydrolytic cleavage of the amide bond under acidic or basic conditions could yield leucine and 3-carboxypropanoic acid, though experimental data validating this are lacking.

Biological and Pharmacological Relevance

Classification as a Small Molecular Drug

N-(3-Carboxypropanoyl)-L-leucine is categorized as a small molecular drug in the IDRBlab database, implying its inclusion in drug discovery pipelines . While its exact therapeutic target is unspecified, structural analogs of acylated amino acids are known to modulate enzymes involved in peptide biosynthesis and post-translational modifications .

Research Gaps and Future Directions

Synthetic Routes

No published protocols detail the synthesis of N-(3-Carboxypropanoyl)-L-leucine. Potential routes may involve:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume